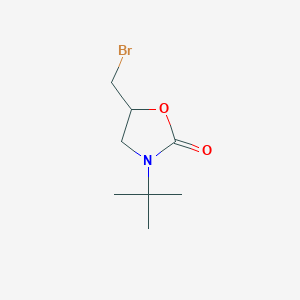
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that contains a bromomethyl group attached to an oxazolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one typically involves the bromination of a precursor compound. One common method involves the reaction of 3-tert-butyl-1,3-oxazolidin-2-one with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one: has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives have potential therapeutic properties and are studied for their biological activities.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Biological Research: The compound and its derivatives are investigated for their interactions with biological molecules and potential as biochemical probes.
Mecanismo De Acción
The mechanism of action of 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one involves its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a reactive site that can interact with various nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in organic synthesis to introduce different functional groups into the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Chloromethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- 5-(Iodomethyl)-3-tert-butyl-1,3-oxazolidin-2-one
- 5-(Hydroxymethyl)-3-tert-butyl-1,3-oxazolidin-2-one
Comparison
- Reactivity : The bromomethyl group in 5-(Bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one is more reactive than the chloromethyl group but less reactive than the iodomethyl group. This makes it a versatile intermediate for various chemical reactions.
- Applications : While all these compounds can be used in organic synthesis, the specific applications may vary based on their reactivity and the desired functional groups in the final product.
- Stability : The stability of these compounds can differ, with the bromomethyl derivative generally being more stable than the iodomethyl derivative but less stable than the chloromethyl derivative.
Propiedades
Fórmula molecular |
C8H14BrNO2 |
|---|---|
Peso molecular |
236.11 g/mol |
Nombre IUPAC |
5-(bromomethyl)-3-tert-butyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H14BrNO2/c1-8(2,3)10-5-6(4-9)12-7(10)11/h6H,4-5H2,1-3H3 |
Clave InChI |
OBTZWHVMFAWADT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1CC(OC1=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


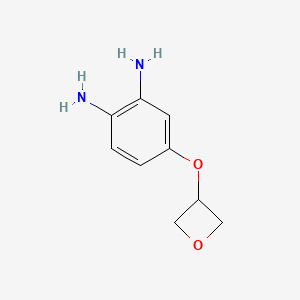
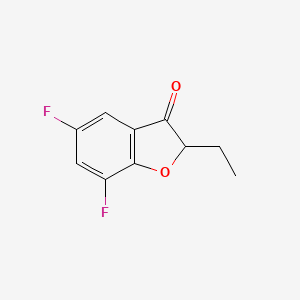
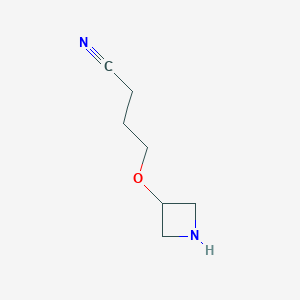
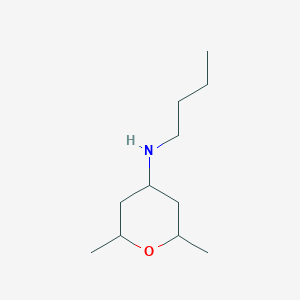

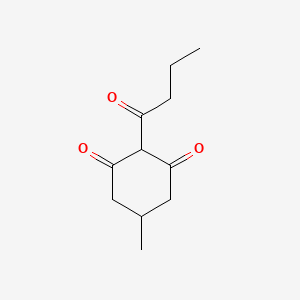
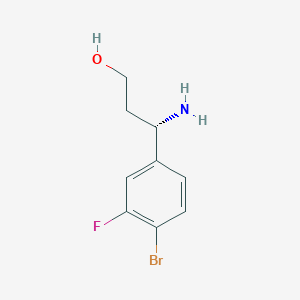
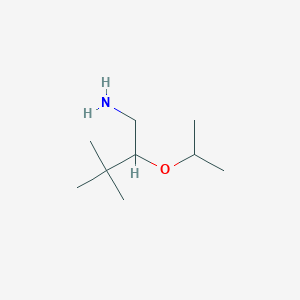
![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)
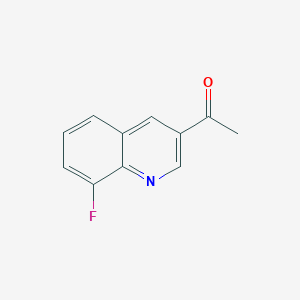
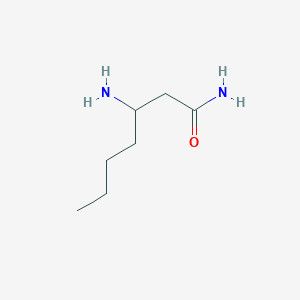
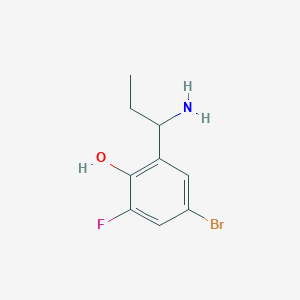
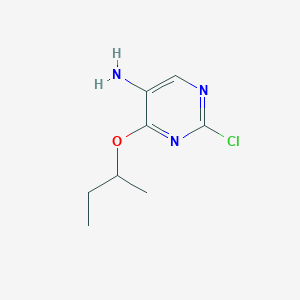
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
